molecular formula C6H7NO2S B13317843 2-Methoxy-1-thiazol-2-YL-ethanone

2-Methoxy-1-thiazol-2-YL-ethanone

Cat. No.: B13317843
M. Wt: 157.19 g/mol
InChI Key: JQMLYCFNECGXJJ-UHFFFAOYSA-N
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Description

2-Methoxy-1-thiazol-2-YL-ethanone is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds. The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-thiazol-2-YL-ethanone typically involves the reaction of 2-bromo-thiazole with butyl lithium, followed by treatment with acetaldehyde and subsequent oxidation with potassium permanganate . This method ensures the formation of the desired thiazole derivative with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-thiazol-2-YL-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Scientific Research Applications

2-Methoxy-1-thiazol-2-YL-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 2-Methoxy-1-thiazol-2-YL-ethanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

    2-Acetylthiazole: Shares a similar thiazole ring structure but differs in the substituent at the 2-position.

    1-(4,5-Dihydro-2-thiazolyl)ethanone: Another thiazole derivative with different substituents.

Uniqueness: 2-Methoxy-1-thiazol-2-YL-ethanone is unique due to its specific methoxy group at the 2-position, which can influence its reactivity and biological activity compared to other thiazole derivatives .

Properties

IUPAC Name

2-methoxy-1-(1,3-thiazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-4-5(8)6-7-2-3-10-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMLYCFNECGXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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